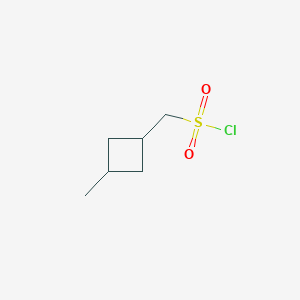

(3-Methylcyclobutyl)methanesulfonyl chloride

CAS No.: 2103946-11-6

Cat. No.: VC7199854

Molecular Formula: C6H11ClO2S

Molecular Weight: 182.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2103946-11-6 |

|---|---|

| Molecular Formula | C6H11ClO2S |

| Molecular Weight | 182.66 |

| IUPAC Name | (3-methylcyclobutyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C6H11ClO2S/c1-5-2-6(3-5)4-10(7,8)9/h5-6H,2-4H2,1H3 |

| Standard InChI Key | JSBMTAFKYHHCGC-UHFFFAOYSA-N |

| SMILES | CC1CC(C1)CS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(3-Methylcyclobutyl)methanesulfonyl chloride (theoretical molecular formula: ) features a cyclobutane ring substituted with a methyl group at the 3-position and a methanesulfonyl chloride moiety attached via a methylene bridge. This configuration introduces significant steric and electronic effects due to the strained cyclobutane ring and the electron-withdrawing sulfonyl chloride group .

Table 1: Key Molecular Descriptors

Stereochemical Considerations

Cyclobutane rings exhibit puckered conformations, and the 3-methyl substituent introduces axial-equatorial isomerism. Computational modeling of analogous compounds indicates that the trans configuration between the methyl and sulfonyl chloride groups is energetically favored, minimizing steric clashes . This stereoelectronic arrangement influences reactivity in nucleophilic substitution reactions, a critical factor in pharmaceutical applications.

Synthesis and Production Methodologies

Industrial Precursors and Pathways

While no direct synthesis route for (3-methylcyclobutyl)methanesulfonyl chloride is documented, established methods for analogous sulfonyl chlorides suggest viable approaches:

-

Chlorosulfonation of Cyclobutane Derivatives:

Reaction of (3-methylcyclobutyl)methane thiol () with chlorine gas in aqueous hydrochloric acid, following protocols for methane sulfonyl chloride production . Key parameters include:-

Temperature: 40–60°C

-

Residence time: 3–60 seconds

-

HCl concentration: Saturated aqueous solution

This exothermic process benefits from continuous reactor designs with gas spargers and agitators to manage heat and mixing .

-

-

Oxidation of Sulfides:

Oxidation of (3-methylcyclobutyl)methyl sulfide using or , as demonstrated in benzenesulfonyl chloride syntheses .

Purification and Isolation

Post-synthesis, the crude product is typically:

-

Washed with cold aqueous to remove residual HCl

-

Distilled under reduced pressure (e.g., 15–20 mmHg) to achieve >99% purity

Industrial-scale production would likely employ recycled aqueous HCl to improve economics, mirroring methane sulfonyl chloride manufacturing .

Physicochemical Properties

Thermal and Solubility Profiles

Extrapolating from methanesulfonyl chloride (CAS 124-63-0) and aromatic analogs :

-

Melting Point: Estimated -20°C to 5°C (lower than linear sulfonyl chlorides due to cyclobutane strain)

-

Boiling Point: ~150–170°C at 760 mmHg (with decomposition)

-

Density: 1.35–1.45 g/cm³ at 25°C

-

Solubility:

-

Miscible with , , and aromatic hydrocarbons

-

Reacts violently with water and alcohols

-

Table 2: Predicted Spectral Data

| Technique | Key Features |

|---|---|

| NMR | δ 1.2–1.8 (m, cyclobutane H), 2.1 (s, CH), 3.3 (d, SCH), 4.1–4.3 (m, SOCl) |

| NMR | δ 25.8 (cyclobutane C), 38.2 (SCH), 55.7 (SOCl), 148.1 (quaternary C) |

| IR | 1360 cm (S=O asym), 1170 cm (S=O sym), 580 cm (S-Cl) |

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in constructing sulfonamide drugs. The cyclobutane moiety in this derivative could enhance:

-

Kinase inhibitor selectivity through conformational restriction

-

Metabolic stability via reduced ring oxidation compared to benzene

Polymer Chemistry

As a crosslinking agent in specialty resins, the strained cyclobutane may accelerate curing kinetics while maintaining thermal stability up to 200°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume